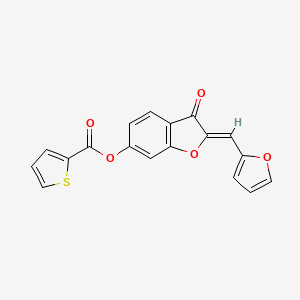

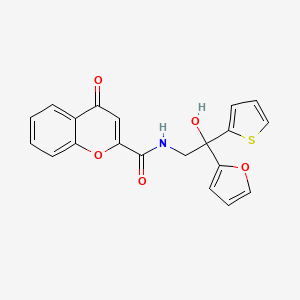

![molecular formula C21H22N2O2S B2501446 4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-30-7](/img/structure/B2501446.png)

4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, also known as TTNPB, is a synthetic retinoid compound that belongs to the class of pyrrolopyrimidine derivatives. It has been extensively studied for its potential use in scientific research applications due to its ability to bind to and activate retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in a variety of biological processes.

Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Photodynamic therapy (PDT) is a promising approach for treating cancer and other diseases. In PDT, a photosensitizer (such as our compound) is administered, which accumulates in tumor cells. Upon exposure to light of a specific wavelength, the photosensitizer generates reactive oxygen species, leading to localized cell damage and tumor destruction. Researchers are investigating the potential of our compound as a photosensitizer due to its unique structure and photophysical properties .

Organic Light-Emitting Diodes (OLEDs)

OLEDs are widely used in displays and lighting due to their energy efficiency and flexibility. Our compound’s electron-transporting properties make it an interesting candidate for use in OLEDs. Researchers are exploring its incorporation into OLED devices to enhance performance and stability .

Antimicrobial Agents

The thienylmethyl moiety in our compound contributes to its antimicrobial activity. Scientists are studying its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. By understanding its mechanism of action, they aim to develop novel treatments for infections .

Organic Synthesis

Our compound’s unique structure makes it valuable in organic synthesis. It can serve as a building block for constructing more complex molecules. Researchers use it to create diverse chemical entities, including pharmaceutical intermediates and functional materials .

Photocleavable Protecting Groups

Protecting groups play a crucial role in organic synthesis. Our compound’s tert-butylbenzoyl group can act as a photocleavable protecting group. When exposed to UV light, it undergoes cleavage, releasing the desired functional group. This property is particularly useful in designing photoresponsive molecules for controlled drug delivery and other applications .

Chemical Biology and Medicinal Chemistry

Researchers are exploring our compound’s interactions with biological targets. Its ability to modulate specific enzymes or receptors could lead to the development of new drugs. By understanding its binding affinity and selectivity, scientists aim to design targeted therapies for various diseases .

These applications highlight the versatility and potential impact of 4-(4-tert-butylbenzoyl)-N-[(thiophen-2-yl)methyl]-1H-pyrrole-2-carboxamide in diverse scientific fields. Keep in mind that ongoing research may uncover additional uses for this intriguing compound .

Propriétés

IUPAC Name |

4-(4-tert-butylbenzoyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-21(2,3)16-8-6-14(7-9-16)19(24)15-11-18(22-12-15)20(25)23-13-17-5-4-10-26-17/h4-12,22H,13H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCFHBLEYYCQHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

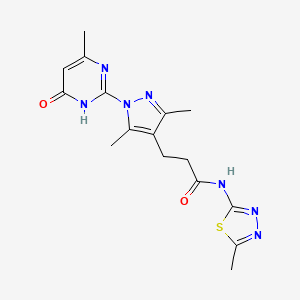

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

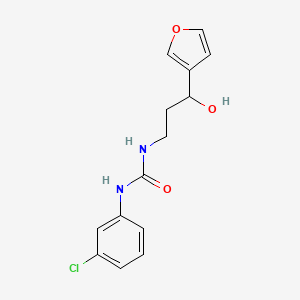

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

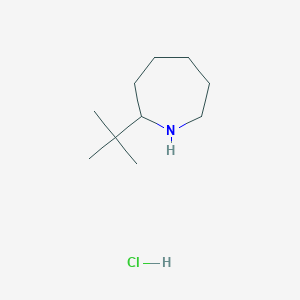

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)